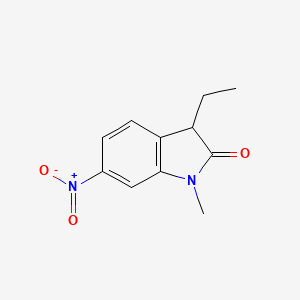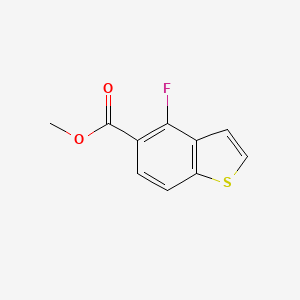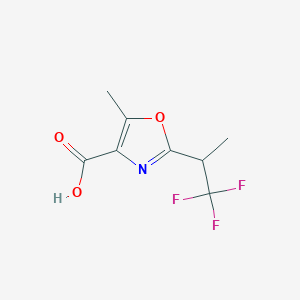
3-Ethyl-1-methyl-6-nitroindolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-1-methyl-6-nitroindolin-2-one is a synthetic compound belonging to the indolin-2-one family. Indolin-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the nitro group at the 6th position and the ethyl and methyl groups at the 3rd and 1st positions, respectively, contribute to the unique chemical properties of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-methyl-6-nitroindolin-2-one typically involves the following steps:
Alkylation: The ethyl and methyl groups can be introduced through alkylation reactions. For instance, the methyl group can be added using methyl iodide in the presence of a base like potassium carbonate.
Cyclization: The final step involves cyclization to form the indolin-2-one core structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity while minimizing reaction times and by-products.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-methyl-6-nitroindolin-2-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide in methanol.
Oxidation: Potassium permanganate in aqueous solution.
Major Products
Reduction: 3-Ethyl-1-methyl-6-aminoindolin-2-one.
Substitution: 3-Ethyl-1-methyl-6-substituted-indolin-2-one (depending on the nucleophile used).
Oxidation: Corresponding carboxylic acids or aldehydes.
Scientific Research Applications
3-Ethyl-1-methyl-6-nitroindolin-2-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-methyl-6-nitroindolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-ethyl-6-nitroindolin-2-one: Similar structure but with different positioning of the ethyl and methyl groups.
3-Ethyl-1-methyl-5-nitroindolin-2-one: Nitro group at the 5th position instead of the 6th.
3-Ethyl-1-methyl-6-aminoindolin-2-one: Amino group instead of the nitro group.
Uniqueness
3-Ethyl-1-methyl-6-nitroindolin-2-one is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. The presence of the nitro group at the 6th position, in particular, can significantly affect its electron distribution and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
3-ethyl-1-methyl-6-nitro-3H-indol-2-one |
InChI |
InChI=1S/C11H12N2O3/c1-3-8-9-5-4-7(13(15)16)6-10(9)12(2)11(8)14/h4-6,8H,3H2,1-2H3 |
InChI Key |
QRAZRNZJGLOBKO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C2=C(C=C(C=C2)[N+](=O)[O-])N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine](/img/structure/B13115515.png)

![(1R,2R,4S)-2-(Pyrimidin-5-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B13115524.png)
![tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N'-[4-(2-morpholin-4-ylethyl)phenyl]carbamimidoyl]carbamate](/img/structure/B13115525.png)
![2-[(4-Ethyl-5-propyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B13115527.png)




![6-Iodobenzo[d]thiazol-2(3H)-one](/img/structure/B13115575.png)



